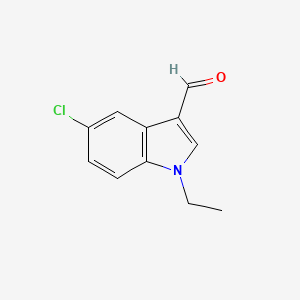

5-chloro-1-ethyl-1H-indole-3-carbaldehyde

Descripción

Significance of the Indole (B1671886) Nucleus as a Foundational Chemical Scaffold

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. wisdomlib.orgnih.gov This scaffold is a key structural component in a vast number of biologically active compounds, both natural and synthetic. nih.govnih.gov Its prevalence in vital biomolecules, such as the essential amino acid tryptophan and neurotransmitters like serotonin, underscores its fundamental role in biological processes. nih.govpurkh.com The unique electronic properties of the indole ring system allow it to interact with a variety of biological targets, making it a "privileged structure" in drug discovery. nih.govijpsr.com Consequently, the indole framework is integral to the development of new therapeutic agents across diverse areas, including antiviral and anticancer research. wisdomlib.orgpurkh.com

Contextualization of Indole-3-carbaldehydes as Versatile Synthetic Intermediates

Within the extensive family of indole derivatives, indole-3-carbaldehydes are particularly valuable as versatile synthetic intermediates. researchgate.netekb.eg The aldehyde group at the C3 position of the indole ring is reactive and amenable to a wide array of chemical transformations. ekb.egresearchgate.net These compounds serve as crucial precursors for the synthesis of more complex heterocyclic systems and are instrumental in the preparation of biologically active molecules and indole alkaloids. researchgate.netekb.eg The carbonyl functionality readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, providing chemists with a reliable starting point for constructing diverse molecular architectures. researchgate.netresearchgate.net

Specific Research Focus on 5-chloro-1-ethyl-1H-indole-3-carbaldehyde within Advanced Chemical Synthesis and Functionalization

The compound this compound represents a specific example of a functionalized indole-3-carbaldehyde, tailored for advanced chemical synthesis. The substituents on the indole core—a chloro group at the 5-position and an ethyl group at the 1-position—are strategically placed to modulate the molecule's electronic properties and reactivity. The presence of the halogen atom provides a site for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex molecules. researchgate.net The N-ethyl group enhances solubility in organic solvents and can influence the conformational preferences of the molecule. Research into such substituted indole-3-carbaldehydes is focused on creating novel compounds with specific therapeutic applications by leveraging the established reactivity of the aldehyde group for further molecular elaboration.

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 1134334-31-8 |

| Molecular Formula | C11H10ClNO |

| Molecular Weight | 207.66 g/mol |

| Appearance | White to yellow crystal or crystalline powder |

| Melting Point | Approximately 116-118°C |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide, dimethylformamide, and chloroform (B151607) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-ethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIHWKIQLLCKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis for Proton Environments and Chemical Shifts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their electronic environment, proximity to other protons, and connectivity. For 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each unique proton.

The spectrum shows a singlet for the aldehydic proton at approximately 9.95 ppm, a chemical shift characteristic of aldehydes. The protons on the indole (B1671886) ring appear in the aromatic region (around 7.2-8.2 ppm). Specifically, the proton at position 2 of the indole ring (H2) shows up as a singlet around 7.66 ppm. The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) exhibit characteristic splitting patterns due to spin-spin coupling. The H4 proton appears as a doublet at about 8.20 ppm, H6 as a doublet of doublets at 7.29 ppm, and H7 as a doublet at 7.22 ppm. The ethyl group attached to the indole nitrogen gives rise to a quartet at approximately 4.21 ppm for the methylene (B1212753) (-CH₂) protons and a triplet at 1.52 ppm for the methyl (-CH₃) protons, indicative of the ethyl group's free rotation and coupling with adjacent protons.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.95 | Singlet (s) | N/A |

| H4 | 8.20 | Doublet (d) | 1.9 |

| H2 | 7.66 | Singlet (s) | N/A |

| H6 | 7.29 | Doublet of Doublets (dd) | 8.7, 2.0 |

| H7 | 7.22 | Doublet (d) | 8.7 |

| N-CH₂ | 4.21 | Quartet (q) | 7.3 |

¹³C NMR Analysis for Carbon Framework and Resonance Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound reveals the chemical shift for each unique carbon atom.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield at approximately 184.62 ppm. The carbons of the indole ring resonate in the range of 110-139 ppm. The carbon atom bonded to the chlorine (C5) is found around 129.54 ppm. The ethyl group carbons, being aliphatic, are found upfield, with the methylene carbon (-CH₂) at about 42.12 ppm and the methyl carbon (-CH₃) at approximately 15.02 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 184.62 |

| C2 | 138.83 |

| C7a | 135.53 |

| C5 | 129.54 |

| C3a | 126.75 |

| C4 | 125.12 |

| C6 | 123.63 |

| C3 | 117.43 |

| C7 | 110.87 |

| N-CH₂ | 42.12 |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY) for Conformational and Isomeric Form Determination

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial arrangement of atoms, which is crucial for understanding the molecule's conformation. A ¹H-¹H NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds.

For this compound, a NOESY spectrum would be expected to show correlations between the aldehydic proton and the H4 proton on the indole ring, confirming their proximity. Additionally, correlations would be observed between the protons of the N-ethyl group and the H7 proton, providing insights into the orientation of the ethyl group relative to the indole ring system. Such analyses are vital for confirming the preferred conformation of the molecule in solution. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy of this compound would exhibit characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1650-1665 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic ring and the ethyl group would appear in the 2850-3100 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. The C-N stretching of the indole ring and the N-CH₂ bond would also produce characteristic bands.

Raman spectroscopy, which is complementary to FT-IR, would also be used to identify these functional groups. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, providing confirmatory data for the presence of the aldehyde group. mdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. nih.gov For this compound, with a molecular formula of C₁₁H₁₀ClNO, the expected exact mass is approximately 207.04 g/mol . In positive ion mode, ESI-MS analysis would show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 208. rsc.org The presence of chlorine would be confirmed by the characteristic isotopic pattern of the molecular ion peak, with a second peak [M+2+H]⁺ at m/z 210 that is about one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. While ESI is a soft technique, some fragmentation can be induced. Potential fragmentation pathways could involve the loss of the ethyl group or the formyl group, providing further structural confirmation. nih.govd-nb.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This is a significant advantage over low-resolution mass spectrometry, which often yields multiple possible formulas for a given nominal mass.

For this compound (C₁₁H₁₀ClNO), the expected exact mass can be calculated. The presence of chlorine is particularly noteworthy, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, further confirming the presence of this element.

Table 1: Illustrative HRMS Data for this compound (Note: The "Measured m/z" is a theoretical value for illustrative purposes)

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 208.0524 |

| Measured m/z | 208.0521 |

| Mass Error (ppm) | -1.44 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound is dependent on its electronic structure, particularly the presence of chromophores. The indole ring system in this compound is a strong chromophore, and its absorption spectrum is expected to show characteristic bands.

The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from a UV-Vis spectrum. These values are influenced by the solvent used and the specific substituents on the indole ring. The conjugation of the carbaldehyde group with the indole system is expected to result in distinct absorption bands. While specific λmax values for this compound are not documented in available literature, related indole-3-carbaldehyde derivatives typically exhibit strong absorption bands in the UV region.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol (B129727) (Note: These are hypothetical values based on typical indole-3-carbaldehyde spectra)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~245 | ~15,000 | π → π |

| ~265 | ~12,000 | π → π |

| ~300 | ~10,000 | n → π* |

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and stereochemistry. A prerequisite for this analysis is the availability of a high-quality single crystal of the compound.

While a crystal structure for this compound has not been reported, the crystal structure of a derivative, 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone, has been determined. This related structure provides insight into the general planarity of the 5-chloroindole (B142107) core and the potential for intermolecular interactions. Should a single crystal of the title compound be obtained, XRD analysis would provide precise geometric parameters.

Table 3: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and serves as an example of what would be obtained from an XRD experiment)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9 |

| b (Å) | 14.0 |

| c (Å) | 10.8 |

| β (°) | 91.7 |

| Volume (ų) | 1650 |

| Z | 4 |

Chromatographic Methods for Purity and Characterization

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For indole derivatives, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used as the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides higher resolution and is suitable for both qualitative and quantitative analysis. A typical HPLC analysis of an indole derivative would employ a reverse-phase column (such as C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time (Rt) is the characteristic parameter for a compound under specific HPLC conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for identifying components of a mixture, as it provides both the retention time and the mass-to-charge ratio for each separated compound. This is particularly useful for confirming the identity of the main product and for identifying any impurities. Several chemical suppliers indicate the availability of HPLC and LC-MS data for this compound. bldpharm.comamadischem.com

Table 4: Illustrative Chromatographic Data for this compound (Note: These are example values to illustrate the data obtained from these techniques)

| Technique | Conditions | Result |

| TLC | Mobile Phase: Hexane:Ethyl Acetate (B1210297) (7:3) Stationary Phase: Silica Gel 60 F₂₅₄ | Rf: 0.45 |

| HPLC | Column: C18 (4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water (60:40) Flow Rate: 1.0 mL/min Detection: UV at 254 nm | Rt: 5.8 min |

| LC-MS | Same as HPLCMS Detector: ESI+ | Rt: 5.8 min m/z: 208.1 [M+H]⁺ |

Reactivity and Derivatization Strategies for 5 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde

Reactions at the Aldehyde Functional Group (C3-Formyl Reactivity)

The C3-formyl group readily participates in reactions characteristic of aromatic aldehydes, serving as a key site for derivatization. These reactions primarily involve nucleophilic attack at the electrophilic aldehyde carbon, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, or reduction to the corresponding alcohol.

One of the most fundamental and widely exploited reactions of indole-3-carboxaldehydes is their condensation with primary amines and other nitrogen-containing nucleophiles. ekb.eg These reactions typically proceed via nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield a stable C=N double bond (imine or a related functional group).

Semicarbazones are crystalline derivatives formed by the reaction of aldehydes or ketones with semicarbazide (B1199961) hydrochloride, usually in a buffered or basic medium. While specific studies on 5-chloro-1-ethyl-1H-indole-3-carbaldehyde are not prevalent, the reaction is well-documented for the closely related analog, 5-chloro-1H-indole-3-carbaldehyde. The reaction involves the condensation of the aldehyde with semicarbazide, typically under reflux in an alcoholic solvent, to yield the corresponding semicarbazone. These derivatives are often used for the identification and characterization of carbonyl compounds.

Table 1: Representative Semicarbazone Synthesis from an Indole-3-Carboxaldehyde (B46971) Analog

| Starting Aldehyde | Reagent | Product | Reaction Conditions |

|---|

The condensation of this compound with various primary amines leads to the formation of Schiff bases (or azomethines), a class of compounds containing a -C=N- double bond. These reactions are typically catalyzed by a small amount of acid. orientjchem.org The versatility of this reaction allows for the introduction of a wide range of substituents by varying the primary amine, leading to derivatives with diverse chemical properties. nih.govnveo.orgijpbs.com Schiff bases derived from indole-3-carboxaldehydes have been extensively studied for their biological activities and as ligands in coordination chemistry. researchgate.net

The general synthesis involves mixing the indole (B1671886) aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and heating the mixture to drive the condensation. nveo.org

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|

Reaction of this compound with hydroxylamine (B1172632) (typically from hydroxylamine hydrochloride in the presence of a base) yields the corresponding oxime. nih.gov This reaction is a reliable method for converting the aldehyde into a C=N-OH functional group. A key feature of aldoximes is the potential for geometric isomerism around the C=N double bond, leading to syn (Z) and anti (E) isomers. nih.gov

Studies on N-substituted indole-3-carboxaldehyde oximes have shown that the ratio of these isomers can be influenced by reaction conditions such as pH and solvent. researchgate.net The anti isomer is often the kinetic product, but it can isomerize to the more thermodynamically stable syn isomer, particularly under acidic conditions. nih.gov This isomerization is a critical consideration in the synthesis and characterization of these derivatives. The synthesis can be performed in solution or through environmentally friendly mechanochemical (solvent-free) methods. nih.gov

Table 3: Isomerization of Indole-3-Carboxaldehyde Oxime Analogs

| Isomer | Stability Condition | Result |

|---|---|---|

| anti (E) | Acidic medium | Isomerizes to syn form |

The aldehyde group of this compound is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the extension of the carbon framework at the C3 position.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate (B8463686), or Meldrum's acid), typically in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine (B128534). acgpubs.orgacgpubs.orgamazonaws.com This reaction yields an electron-deficient alkene, a versatile intermediate for further synthetic transformations. acs.org

The Claisen-Schmidt condensation , a type of crossed Aldol reaction, involves the base-catalyzed reaction of an aldehyde lacking α-hydrogens, such as this compound, with a ketone that possesses α-hydrogens (e.g., acetone (B3395972) or acetophenone). wikipedia.org This reaction first forms a β-hydroxy ketone, which readily dehydrates under the reaction conditions to produce an α,β-unsaturated ketone, commonly known as a chalcone. Research on the closely related 1-methylindole-3-carboxaldehyde has demonstrated efficient synthesis of indolyl chalcones using this method. researchgate.net

While direct Aldol and Claisen condensations (which require the aldehyde to have an α-hydrogen) are not applicable, the Claisen-Schmidt variant provides a powerful tool for creating conjugated systems. nih.gov

Table 4: C-C Bond Forming Reactions for Indole-3-Carboxaldehyde Analogs

| Reaction Name | Reagent Type | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel | Active Methylene Compound (e.g., CH₂(CN)₂) | Basic (e.g., Piperidine) | α,β-Unsaturated Dinitrile |

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding (5-chloro-1-ethyl-1H-indol-3-yl)methanol. This transformation is a fundamental step in the synthesis of many indole alkaloids and other biologically active molecules where a hydroxymethyl group is required at the C3 position.

This reduction can be achieved using a variety of standard reducing agents. For a selective reduction of the aldehyde without affecting other potential functional groups, mild hydride reagents are preferred. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and convenient reagent for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether can be used, although it is less chemoselective.

Table 5: Common Reagents for Aldehyde Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 °C to room temperature | (5-chloro-1-ethyl-1H-indol-3-yl)methanol |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Reactions Involving the Indole Nitrogen (N1-Position Reactivity)

The nitrogen atom of the indole ring, while participating in the aromatic system, retains a degree of nucleophilicity that can be exploited for further functionalization. Modification at the N1-position is a common strategy to alter the steric and electronic properties of the indole core, thereby influencing its biological activity and chemical reactivity.

N-Alkylation and N-Acylation for Scaffold Modification

While the target molecule, this compound, is already N-alkylated, the principles of N-alkylation and N-acylation are fundamental to the synthesis of related indole-3-carbaldehyde derivatives. The N-alkylation of indole-3-carbaldehydes is a well-established method for introducing a variety of substituents at the nitrogen atom. researchgate.net This transformation is typically achieved under basic conditions to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. A mixture of bases in a solvent like dimethylformamide (DMF) can be employed for this purpose, with both conventional heating and microwave irradiation being effective methods. researchgate.net

N-acylation of indoles serves to introduce an acyl group onto the nitrogen atom, a transformation that can be useful for protecting the indole nitrogen or for synthesizing derivatives with specific electronic properties. A common method for N-acylation involves the use of an acyl chloride in the presence of a base such as triethylamine. For instance, the N-acylation of indole-3-carbaldehyde with chloroacetyl chloride proceeds efficiently in the presence of triethylamine to yield 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde. This intermediate can then be further functionalized. Direct coupling of carboxylic acids to the indole nitrogen can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net The success of this reaction can be influenced by the electronic nature of the substituents on the indole ring, with electron-withdrawing groups at the C-5 position generally leading to higher yields. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-alkylated indole-3-carbaldehyde |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., THF) | N-acylated indole-3-carbaldehyde |

| N-Acylation | Carboxylic acid, DCC, DMAP, Solvent (e.g., CH2Cl2) | N-acylated indole-3-carbaldehyde |

N-Sulfonation Reactions

Electrophilic Aromatic Substitution on the Indole Ring System and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. masterorganicchemistry.com The indole nucleus is highly activated towards EAS, with the reaction typically occurring at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, since the C-3 position in this compound is already substituted, electrophilic attack is directed to other positions on the ring.

The regioselectivity of electrophilic substitution on a substituted indole is governed by the electronic and steric effects of the existing substituents. The ethyl group at the N-1 position and the chloro group at the C-5 position will influence the electron density distribution in the indole ring. The carbaldehyde group at C-3 is an electron-withdrawing group and will deactivate the pyrrole (B145914) ring towards further electrophilic attack. Therefore, electrophilic substitution is most likely to occur on the benzene (B151609) ring. The directing effects of the N-ethyl and C-5 chloro substituents will determine the precise location of the incoming electrophile, with the C-4, C-6, and C-7 positions being potential sites of reaction. The outcome of such reactions is often a mixture of isomers, and the specific conditions, including the nature of the electrophile and the catalyst used, can influence the product distribution. masterorganicchemistry.com

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools in diversity-oriented synthesis. arkat-usa.org Indole-3-carbaldehydes are valuable substrates in a variety of MCRs, serving as the aldehyde component in reactions that lead to the rapid assembly of complex heterocyclic scaffolds. rsc.org

Role as a Key Precursor for Diverse Heterocyclic Compound Synthesis

This compound can serve as a key precursor for the synthesis of a wide range of heterocyclic compounds through multicomponent reactions. For instance, indole-3-aldehydes are known to participate in the synthesis of trisubstituted imidazoles through a four-component reaction with benzil (B1666583), a substituted aniline (B41778), and ammonium (B1175870) acetate (B1210297) in acetic acid. rsc.org They can also be utilized in the synthesis of 2-amino-5-cyano-4-indolyl-6-hydroxypyrimidines via a one-pot, three-component reaction with ethyl cyanoacetate and guanidine (B92328) hydrochloride. rsc.org The presence of the chloro and ethyl substituents on the indole core of this compound would be incorporated into the final heterocyclic products, allowing for the generation of libraries of compounds with diverse substitution patterns for biological screening.

Strategic Functionalization of the Indole Core at C-2 and C-3

Direct functionalization of the C-H bonds of the indole core represents an atom-economical approach to introduce new substituents. chim.it While the C-3 position of this compound is occupied by the carbaldehyde group, this group itself can undergo further transformations. For example, the aldehyde can be converted to a vinyl ether through a Wittig reaction, and the resulting intermediate can be used to synthesize pyrido[3,4-b]indol-1-ones. nih.gov

Deformylation Reactions of Indole-3-carbaldehydes

The removal of the formyl group from the C3 position of the indole nucleus, a process known as deformylation, is a significant transformation in synthetic chemistry. This reaction allows for the strategic use of the aldehyde as an activating or directing group, which is subsequently cleaved to yield the corresponding C3-unsubstituted indole. While specific studies on the deformylation of this compound are not extensively documented, the reactivity can be inferred from established methods for a range of substituted indole-3-carbaldehydes.

One notable method involves the use of anthranilamide in conjunction with a solid acid heterogeneous catalyst, such as Amberlyst-15. sci-hub.seresearchgate.net This approach has proven effective for various substituted indole-3-carbaldehydes, including those with electron-withdrawing and electron-donating groups at the 5-position, as well as N-alkylated substrates. sci-hub.se The reaction proceeds through the formation of a quinazolinone intermediate, which subsequently undergoes acid-catalyzed cleavage to release the deformylated indole. sci-hub.seresearchgate.net

The general mechanism is believed to initiate with the condensation of the indole-3-carbaldehyde with anthranilamide to form an imine, which then cyclizes to a dihydroquinazolinone. Subsequent oxidation and acid-catalyzed hydrolysis of the quinazolinone intermediate leads to the formation of the desired C3-unsubstituted indole and anthranilamide byproducts. sci-hub.se Given the presence of the N-ethyl and 5-chloro substituents on the target molecule, this method is expected to be applicable. The reaction conditions typically involve refluxing in a solvent like acetonitrile (B52724). sci-hub.seresearchgate.net

For instance, the deformylation of 5-nitro-indole-3-carboxaldehyde using this system proceeds efficiently, affording the product in high yield (90%). sci-hub.se N-methyl-indole-3-carboxaldehyde also undergoes successful deformylation, indicating that N-alkylation is well-tolerated. sci-hub.se

Another reported method for the deformylation of 2-substituted indole-3-carboxaldehydes involves heating the substrate in high-boiling point solvents like diethylene glycol, ethylene (B1197577) glycol, or glycerin under reflux conditions. sci-hub.seosi.lv This thermal approach, however, generally provides moderate yields (30–60%). sci-hub.se The harsh conditions required might limit its applicability for substrates with sensitive functional groups.

Interactive Data Table: Deformylation of Substituted Indole-3-carbaldehydes using Anthranilamide and Amberlyst-15 sci-hub.se

| Entry | Substrate (Indole-3-carbaldehyde) | R1 | R2 | Time (h) | Yield (%) |

| 1 | 1H-Indole-3-carbaldehyde | H | H | 6 | 80 |

| 2 | 5-Bromo-1H-indole-3-carbaldehyde | 5-Br | H | 5 | 85 |

| 3 | 5-Nitro-1H-indole-3-carbaldehyde | 5-NO2 | H | 4 | 90 |

| 4 | 5-Methoxy-1H-indole-3-carbaldehyde | 5-OMe | H | 8 | 70 |

| 5 | 1-Methyl-1H-indole-3-carbaldehyde | H | Me | 6 | 75 |

Applications of 5 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde in Chemical Research and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The chemical architecture of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, featuring a reactive aldehyde group and a modifiable indole (B1671886) core, establishes it as a cornerstone for the synthesis of a multitude of organic molecules. Its utility as a versatile intermediate is well-documented in the preparation of complex chemical libraries and novel heterocyclic systems.

Precursor to Complex Indole-Based Scaffolds for Chemical Libraries

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity. This compound serves as an excellent starting point for the construction of chemical libraries centered around the indole core. The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and various condensation reactions, to introduce molecular diversity.

For instance, research has demonstrated the use of a similar scaffold, ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, in reductive amination reactions with various amines to produce a library of secondary amine derivatives. mdpi.com This approach allows for the systematic introduction of different substituents, enabling the exploration of the chemical space around the indole core to identify compounds with desired properties. The resulting library of molecules can then be screened for various biological activities, accelerating the drug discovery process.

Synthesis of Novel Heterocyclic Systems

The reactivity of the aldehyde group in this compound makes it a key participant in cyclization and condensation reactions to form novel heterocyclic systems. One of the most prominent reactions is the Knoevenagel condensation, where the indole-3-carbaldehyde reacts with active methylene (B1212753) compounds to generate new carbon-carbon bonds and often leads to the formation of new rings. rsc.org

This methodology has been successfully employed for the synthesis of various fused and appended heterocyclic systems. For example, the condensation of indole-3-carboxaldehydes with barbiturates or thiazolidine-2,4-dione under microwave-assisted, solvent-free conditions has been reported to yield biologically active indole analogues. pharmaffiliates.com Such reactions, when applied to this compound, would be expected to produce a new family of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting products often exhibit interesting photophysical or biological properties, making this a fruitful area of research.

Scaffold Design for Structure-Activity Relationship (SAR) Studies in Chemical Design

The this compound scaffold is an invaluable tool for conducting structure-activity relationship (SAR) studies. SAR is a critical component of rational drug design, where systematic modifications to a lead compound's structure are made to understand their effect on biological activity and to optimize for potency, selectivity, and pharmacokinetic properties.

Rational Design of Chemical Analogs through Systematic Structural Modifications

The defined structure of this compound allows for the rational and systematic design of chemical analogs. Each part of the molecule—the chloro substituent at the 5-position, the ethyl group at the N1-position, and the carbaldehyde at the 3-position—can be independently modified to probe their influence on the molecule's interaction with a biological target.

A pertinent example is the synthesis of a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potential inhibitors of the EGFR and BRAF kinase pathways, which are implicated in cancer. mdpi.com Starting from a 5-chloro-3-formyl indole-2-carboxylate, researchers systematically introduced different amine functionalities via reductive amination to explore the SAR. mdpi.com This systematic approach revealed that specific substitutions, such as a meta-piperidin-1-yl group on a phenethylamino side chain, led to enhanced inhibitory activity against mutant forms of these kinases. mdpi.com Such studies underscore the importance of the 5-chloro-indole scaffold in generating focused libraries of compounds for SAR exploration.

| Compound Modification | Observed Activity | Reference |

| Introduction of various amines via reductive amination | Varied inhibitory activity against EGFR and BRAF kinases | mdpi.com |

| Substitution with m-piperidin-1-yl on phenethylamino side chain | Enhanced inhibitory potency against mutant kinases | mdpi.com |

Computational Modeling of Chemical Interactions with Macromolecular Targets (e.g., Molecular Docking Studies)

In conjunction with synthetic efforts, computational modeling plays a pivotal role in understanding the interactions of molecules derived from this compound with their biological targets. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving the binding event.

In the study of 5-chloro-indole derivatives as EGFR and BRAF inhibitors, molecular docking was employed to rationalize the observed biological activities. mdpi.com The docking studies revealed that the 5-chloro-indole moiety of the synthesized compounds could comfortably fit into the hydrophobic pocket of the kinase active site. mdpi.com Specific interactions, such as pi-stacking between the indole ring and aromatic amino acid residues like tryptophan and phenylalanine, as well as hydrogen bonding, were identified as crucial for the binding affinity. mdpi.com These computational insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Development of Advanced Materials

The indole moiety is not only significant in a biological context but also possesses interesting electronic and photophysical properties that make it a promising component for advanced materials. While direct applications of this compound in this area are still emerging, the broader class of indole derivatives has shown considerable potential in the development of functional organic materials.

The aldehyde group of this compound can be utilized in polymerization reactions to create novel conductive polymers. The indole ring itself is an electron-rich aromatic system that can support charge transport, a key property for conductive materials. The synthesis of polyindoles through chemical polymerization has been shown to yield homogeneous conductive polymers with high electrical conductivity and good thermal stability. The specific substituents on the indole ring, such as the chloro and ethyl groups in the title compound, can be expected to modulate the electronic properties and processability of the resulting polymers.

Furthermore, indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). The tunable photoluminescent properties of the indole scaffold make it an attractive building block for creating new emitter materials. By incorporating indole derivatives into the emissive layer of an OLED, it is possible to achieve efficient light emission in different colors. The this compound could serve as a precursor for the synthesis of such luminescent materials, where further chemical modifications could fine-tune the emission wavelength and quantum efficiency.

Lack of Publicly Available Research Hinders Application Analysis of this compound

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of published research detailing the specific applications of the chemical compound this compound in the fields of chemical research and materials science as a chromophore, fluorophore, in nonlinear optical (NLO) materials, or in polymer and functional materials chemistry.

While the synthesis of this compound has been documented in the supporting information of a scientific paper, which confirms its successful creation and provides high-resolution mass spectrometry data, further studies on its specific properties and potential applications in the requested areas are not publicly available.

The broader class of indole-3-carbaldehyde derivatives is known to be versatile in various chemical syntheses and has been investigated for a range of biological and materials science applications. These related compounds often serve as foundational structures for creating more complex molecules with desired properties. However, the specific substitutions of a chloro group at the 5-position and an ethyl group at the 1-position of the indole ring in this compound would uniquely influence its electronic and photophysical characteristics. Without dedicated research on this particular compound, any discussion of its potential applications would be speculative.

Therefore, detailed research findings, data tables, and in-depth analysis for the specified applications of this compound cannot be provided at this time due to the lack of available scientific literature.

Future Research Directions and Emerging Trends in 5 Chloro 1 Ethyl 1h Indole 3 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Derivatives

While classical methods like the Vilsmeier-Haack reaction provide access to the core indole-3-carbaldehyde structure, future efforts are directed towards more sophisticated and efficient strategies for generating diverse libraries of derivatives from 5-chloro-1-ethyl-1H-indole-3-carbaldehyde. google.comresearchgate.net A key emerging trend is the application of Diversity-Oriented Synthesis (DOS) . This approach aims to rapidly generate structurally complex and diverse small molecules from a common starting material. By employing various reaction pathways, DOS can produce a wide range of scaffolds, which is invaluable for screening and identifying new bioactive compounds.

Another area of focus is the development of more efficient coupling and functionalization reactions. This includes refining methods for N-acylation followed by coupling with various amines to create novel amide derivatives, as well as leveraging reductive amination to introduce a wide array of side chains. mdpi.com The goal is to create streamlined, high-yield, and atom-economical processes that are amenable to high-throughput synthesis and the creation of extensive chemical libraries for drug discovery and other applications.

Table 1: Modern Synthetic Strategies for Indole (B1671886) Derivative Synthesis

| Strategy | Description | Key Advantages |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Employs a common precursor to generate a wide array of structurally distinct molecules through divergent reaction pathways. | Rapidly populates chemical space, increases the probability of discovering novel biological activity. |

| Reductive Amination | A two-step process involving the reaction of the carbaldehyde with an amine to form an imine, which is then reduced to a more stable secondary amine. mdpi.com | High functional group tolerance, provides access to a vast range of amine derivatives. |

| N-Acylation and Amide Coupling | Involves activating the indole nitrogen for acylation, followed by coupling reactions with various amines to form amide derivatives. | Creates structurally rigid linkers, important for probing specific biological interactions. |

| Wittig Reaction | The reaction of the aldehyde with a phosphorus ylide to form an alkene, effectively converting the C=O bond to a C=C bond. nih.gov | A reliable method for carbon-carbon bond formation, allowing for the extension of carbon chains and the introduction of vinyl groups. |

Advanced Computational Modeling for Predictive Chemical Synthesis and Structure-Property Relationships

Computational chemistry is becoming an indispensable tool for accelerating research into indole derivatives. Future work will increasingly rely on Density Functional Theory (DFT) calculations to predict the outcomes of synthetic reactions and to understand the fundamental structure-property relationships of this compound and its analogs. DFT can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and guide the selection of optimal reaction conditions, thereby reducing the need for empirical trial-and-error experimentation.

Furthermore, computational docking studies are crucial for rational drug design. By modeling the interaction of newly synthesized derivatives with the active sites of biological targets, such as protein kinases, researchers can predict binding affinities and modes of action. nih.gov This predictive power allows for the prioritization of synthetic targets that are most likely to exhibit desired biological activity. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also becoming standard practice, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Table 2: Applications of Computational Modeling in Indole Chemistry

| Computational Method | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Predict reaction pathways, calculate molecular orbital energies, and simulate spectroscopic properties. | Optimize synthetic routes, understand electronic structure, and predict reactivity. |

| Molecular Docking | Simulate the binding of a ligand (indole derivative) to the active site of a protein or enzyme. nih.gov | Predict biological activity, elucidate mechanism of action, guide lead optimization. |

| ADME/Tox Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Identify drug candidates with better bioavailability and lower toxicity early in the design phase. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity using statistical models. | Identify key structural features responsible for a compound's activity and design more potent analogs. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic properties of the this compound scaffold, conferred by the electron-withdrawing chloro group and the aldehyde function, open avenues for exploring novel chemical transformations. The aldehyde group is a versatile functional handle that can participate in a wide range of reactions beyond simple condensations. researchgate.net Future research will likely focus on leveraging this reactivity in innovative ways.

One emerging area is the use of the indole core in catalyst-controlled divergent synthesis. By carefully selecting the catalyst and reaction conditions, the same starting material can be guided down different reaction pathways to produce distinct molecular skeletons. For example, the reaction of an indole derivative with an aldehyde can be directed to form either a bis(indolyl)methane or a novel 1,3'-diindolyl methane (B114726) isomer, depending on the reaction conditions. mdpi.com Exploring such switchable reaction pathways for this compound could lead to the discovery of entirely new classes of heterocyclic compounds.

Table 3: Key Chemical Transformations of the Indole-3-Carbaldehyde Moiety

| Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|

| Wittig Reaction | Phosphorus ylide (e.g., CH₃OCH₂P⁺(C₆H₅)₃Cl⁻) nih.gov | 3-(2-methoxyvinyl)-indole derivative |

| Schiff Base Formation | Primary amines | Imine derivative |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | 3-(2,2-dicyanovinyl)-indole derivative |

| Ugi Reaction | Amine, isocyanide, carboxylic acid | Complex α-acylamino amide adduct |

Integration into New Multicomponent Reaction Frameworks for Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. beilstein-journals.org Indole-3-carbaldehydes are excellent substrates for MCRs, serving as the aldehyde component in well-known reactions like the Ugi and Biginelli reactions, as well as in novel MCRs designed to produce unique heterocyclic systems. rsc.orgnih.gov

Future research will focus on incorporating this compound into new and existing MCR frameworks. nih.gov This strategy allows for the creation of large, diverse libraries of complex molecules from simple, readily available starting materials. For instance, the reaction of an indole-3-carbaldehyde, an amine, a β-keto ester, and other components can lead to the synthesis of highly functionalized piperidines, pyrimidines, or spiro-fused heterocycles. beilstein-journals.orgnih.govbeilstein-journals.org The development of novel, catalyst-driven MCRs involving this specific indole derivative is a promising direction for efficiently exploring new regions of chemical space. beilstein-journals.org

Table 4: Examples of Multicomponent Reactions Involving Indole Aldehydes

| Named Reaction/Type | Typical Components | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | Indole-3-carbaldehyde, amine, isocyanide, carboxylic acid | α-Acylamino amide derivatives rsc.org |

| Biginelli-type Reaction | Indole-3-carbaldehyde, urea/thiourea, active methylene compound | Dihydropyrimidinone-fused indoles |

| Levy-type Reaction | 2-Methylindole, aromatic aldehydes, dienophiles | Spirotetrahydrocarbazoles beilstein-journals.org |

| Synthesis of Indolylimidazoles | Indole-3-carbaldehyde, aniline (B41778) derivative, benzil (B1666583) | Mono- and bis-indolylimidazole derivatives rsc.orgnih.gov |

Expanding Applications in Advanced Materials Science and Chemical Tool Development

Beyond its traditional role in medicinal chemistry, the unique photophysical and electronic properties of the indole ring suggest potential applications for its derivatives in materials science. Research into related heterocyclic aldehydes has shown that these molecules can serve as precursors for compounds with significant nonlinear optical (NLO) properties. Future studies may explore the synthesis of Schiff bases or other extended π-systems from this compound to create novel organic materials for optoelectronic applications.

Additionally, the indole scaffold can be modified to create fluorescent probes for biological imaging. By incorporating specific functionalities, derivatives can be designed to selectively bind to certain biomolecules or to be sensitive to changes in their microenvironment, allowing for the visualization of cellular processes. The development of such chemical tools from this compound could provide new ways to study complex biological systems and represents a growing intersection of chemistry, biology, and materials science.

Q & A

Q. How can this compound be evaluated for kinase inhibition or antimicrobial activity?

- Methodology :

- Kinase Assays : Use ATP-competitive inhibition assays (e.g., Flt3 Inhibitor II protocols) with recombinant kinases and ADP-Glo™ detection .

- Antimicrobial Testing : Conduct MIC determinations against Gram-positive/negative strains via broth microdilution. Compare with indole derivatives like Bisindolylmaleimide V .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.